Odor Profile and Sensory Threshold Differentiation of Propyl 2-Mercaptopropionate vs. Ethyl and Methyl Analogs for Flavor and Fragrance Applications
Propyl 2-mercaptopropionate is characterized by a 'cooked, roasted meat' aroma , distinguishing it from ethyl 2-mercaptopropionate which possesses a 'sulfurous, meaty, and fruity' odor with an odor threshold of 0.4 ng/L in hydro-alcoholic models [1]. Methyl 2-mercaptopropionate is described as having a 'pungent' odor . While direct threshold data for propyl 2-mercaptopropionate is not publicly available, its typical usage level in food is up to 0.1 ppm , suggesting a significantly higher usage level and thus potentially lower odor potency compared to ethyl 2-mercaptopropionate. This difference in sensory profile and potency necessitates compound-specific selection for precise flavor and fragrance formulation.
| Evidence Dimension | Odor Profile and Approximate Potency |
|---|---|
| Target Compound Data | Cooked, roasted meat; typical usage up to 0.1 ppm in food |
| Comparator Or Baseline | Ethyl 2-mercaptopropionate: Sulfurous, meaty, fruity; odor threshold 0.4 ng/L [1]; Methyl 2-mercaptopropionate: Pungent odor |
| Quantified Difference | Ethyl analog has a much lower odor threshold (0.4 ng/L vs. ppm-level usage), indicating higher potency and a different sensory character. |
| Conditions | Odor evaluation in model solutions and product usage guidelines |
Why This Matters
Selection of the correct mercaptopropionate ester is critical for achieving target flavor and fragrance profiles in consumer products, as odor character and potency vary significantly with ester chain length.
- [1] Tominaga, T.; et al. Formation by yeast of 2-furanmethanethiol and ethyl 2-mercaptopropionate aroma compounds in Japanese soy sauce. Biosci. Biotechnol. Biochem. 2014, 78(1), 109-114. https://www.tandfonline.com/doi/abs/10.1080/09168451.2014.877827 View Source
